molecular formula C10H3F9N2O4 B6320054 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide CAS No. 409114-45-0

2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6320054
CAS No.: 409114-45-0
M. Wt: 386.13 g/mol
InChI Key: NBMFWYCEILUASN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound with unique structural attributes. The trifluoromethyl groups provide significant chemical stability and influence its reactivity, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves a multistep synthesis starting from trifluoromethyl-substituted benzene derivatives. The key steps include nitration, trifluoromethoxylation, and amide formation. The reaction conditions generally require the use of strong acids for nitration, specialized reagents for trifluoromethoxylation, and controlled temperature environments to ensure desired product yields.

Industrial Production Methods

On an industrial scale, production would involve optimized processes to handle reagents in large quantities while maintaining safety and efficiency. Automated systems and continuous flow techniques might be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo a variety of reactions:

  • Reduction: The nitro group can be reduced to an amine using agents like hydrogen with catalysts (Pd/C) or hydrazine.

  • Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

  • Coupling Reactions: It may engage in Suzuki or Heck coupling reactions given appropriate conditions and catalysts.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon (Pd/C), hydrazine.

  • Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

  • Coupling: Palladium catalysts, aryl halides, and base.

Major Products

  • Reduction Products: Amines

  • Substitution Products: Various substituted derivatives depending on the nucleophile.

  • Coupling Products: Biaryl compounds.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide finds applications across several domains:

  • Chemistry: As a building block for the synthesis of more complex fluorinated molecules.

  • Biology: Investigated for potential biochemical activity due to its nitro and trifluoromethoxy functionalities.

  • Medicine: Potential use in drug design owing to the stability imparted by the trifluoromethyl groups, which may affect bioavailability and metabolic resistance.

  • Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action is often related to its ability to participate in electron-withdrawing processes due to the presence of trifluoromethyl groups. This property can influence molecular interactions at target sites. In biological systems, it may interact with enzymes or receptors, modulating their activity through these electron effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide

  • 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetamide

  • 2-Nitro-4-(trifluoromethoxy)benzamide

Comparison

  • Uniqueness: The combined presence of nitro, trifluoromethoxy, and trifluoromethyl groups in 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide imparts distinct reactivity and properties not found in the listed similar compounds

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Properties

IUPAC Name

2,2,2-trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9N2O4/c11-8(12,13)3-1-4(20-7(22)9(14,15)16)5(21(23)24)2-6(3)25-10(17,18)19/h1-2H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMFWYCEILUASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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